benzyl 1H-indole-7-carboxylate
Overview
Description
Benzyl 1H-indole-7-carboxylate is a chemical compound belonging to the indole family, which is characterized by a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-bearing pyrrole ring Indole derivatives are significant in various fields due to their biological and pharmacological activities
Mechanism of Action
Target of Action
Benzyl 1H-indole-7-carboxylate is a derivative of indole, a heterocyclic compound that is found in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets in the body.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological activities , suggesting that this compound may also influence various biochemical pathways
Result of Action
Indole derivatives have been reported to exhibit various biological activities , suggesting that this compound may also have diverse molecular and cellular effects
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, certain environmental factors such as exposure to sun rays and tobacco consumption have been linked to the development of diseases like cancer . Therefore, these factors could potentially influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 1H-indole-7-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For this compound, the starting materials would include benzyl phenylhydrazine and a suitable carboxylate precursor. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or acetic acid at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: Benzyl 1H-indole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide to form oxindole derivatives.
Reduction: Reduction of the indole ring can be achieved using hydrogenation catalysts like palladium on carbon, leading to the formation of indoline derivatives.
Substitution: Electrophilic substitution reactions are common for indole derivatives. For instance, nitration, halogenation, and sulfonation can occur at specific positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens like chlorine or bromine.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Nitroindole, halogenated indole, and sulfonated indole derivatives.
Scientific Research Applications
Benzyl 1H-indole-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: Indole derivatives, including this compound, exhibit various biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Indole-3-carboxylate: Another indole derivative with similar biological activities.
Benzyl indole-3-acetate: Shares structural similarities and is used in similar applications.
Indole-2-carboxylate: Known for its role in organic synthesis and medicinal chemistry.
Uniqueness: Benzyl 1H-indole-7-carboxylate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its benzyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.
Properties
IUPAC Name |
benzyl 1H-indole-7-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-16(19-11-12-5-2-1-3-6-12)14-8-4-7-13-9-10-17-15(13)14/h1-10,17H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGLSMYSWIQHOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC3=C2NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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